Cas no 110590-65-3 (H-Tyr-Ile-Gly-Ser-Arg-NH2)

H-Tyr-Ile-Gly-Ser-Arg-NH2 is a synthetic pentapeptide amide with potential applications in biochemical and pharmacological research. Its sequence, featuring tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), and arginine (Arg), confers structural versatility and functional specificity, making it suitable for studying peptide-receptor interactions or enzyme substrates. The C-terminal amidation enhances stability against degradation, improving its utility in experimental settings. This peptide may serve as a model compound for investigating bioactivity or as a precursor for modified analogs. Its well-defined structure and purity ensure reproducibility in research applications, supporting studies in peptide chemistry and molecular biology.
H-Tyr-Ile-Gly-Ser-Arg-NH2 structure
H-Tyr-Ile-Gly-Ser-Arg-NH2 structure
商品名:H-Tyr-Ile-Gly-Ser-Arg-NH2
CAS番号:110590-65-3
MF:C26H43N9O7
メガワット:593.67572
MDL:MFCD00076473
CID:136037
PubChem ID:10483615

H-Tyr-Ile-Gly-Ser-Arg-NH2 化学的及び物理的性質

名前と識別子

    • L-Argininamide,L-tyrosyl-L-isoleucylglycyl-L-seryl-
    • Pentapeptide-2
    • LAMININ PENTAPEPTIDE YIGSR-NH2
    • LAMININ PENTAPEPTIDE YIGSR-NH2 2ACOH 2H2O
    • LAMININ PENTAPEPTIDE,AMIDE
    • TYR-ILE-GLY-SER-ARG-NH2
    • TYR-ILE-GLY-SER-ARG-NH2 2ACOH 2H2O
    • YIGSR-NH2
    • YIGSR aMide
    • H-TYR-ILE-GLY-SER-ARG-NH2
    • L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-argininamide
    • Laminin Pentapeptide amide
    • HY-P4651
    • (2S,3S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-N-(2-((S)-1-((S)-1-amino-5-guanidino-1-oxopentan-2-ylamino)-3-hydroxy-1-oxopropan-2-ylamino)-2-oxoethyl)-3-methylpentanamide
    • MFCD00076473
    • 110590-65-3
    • CS-0655594
    • (2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide
    • NCGC00167195-01
    • CHEMBL408412
    • LAMININ PENTAPEPTIDE, AMIDE
    • H-Tyr-Ile-Gly-Ser-Arg-NH2
    • MDL: MFCD00076473
    • インチ: InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1
    • InChIKey: HVZPPZGCZLLMBC-LJZWMIMPSA-N
    • ほほえんだ: CC[C@@H]([C@H](NC([C@@H](N)CC1=CC=C(O)C=C1)=O)C(NCC(N[C@H](C(N[C@H](C(N)=O)CCCNC(N)=N)=O)CO)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 593.32900
  • どういたいしつりょう: 593.32854474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 11
  • 水素結合受容体数: 16
  • 重原子数: 42
  • 回転可能化学結合数: 23
  • 複雑さ: 937
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.7
  • トポロジー分子極性表面積: 290Ų

じっけんとくせい

  • 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(1.8 g/l)(25ºC)、
  • PSA: 287.87000
  • LogP: 0.77470

H-Tyr-Ile-Gly-Ser-Arg-NH2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB351082-5 mg
Laminin Pentapeptide amide; .
110590-65-3
5 mg
€257.50 2023-07-19
abcr
AB351082-25mg
Laminin Pentapeptide amide; .
110590-65-3
25mg
€939.70 2025-02-16
A2B Chem LLC
AE09044-1mg
H-Tyr-Ile-Gly-Ser-Arg-NH2
110590-65-3 > 95%
1mg
$318.00 2024-04-20
abcr
AB351082-5mg
Laminin Pentapeptide amide; .
110590-65-3
5mg
€272.00 2025-02-16
TRC
H218715-2.5mg
H-Tyr-Ile-Gly-Ser-Arg-NH2
110590-65-3
2.5mg
$ 335.00 2022-06-04
TRC
H218715-5mg
H-Tyr-Ile-Gly-Ser-Arg-NH2
110590-65-3
5mg
$ 655.00 2022-06-04
A2B Chem LLC
AE09044-5mg
H-Tyr-Ile-Gly-Ser-Arg-NH2
110590-65-3 > 95%
5mg
$495.00 2024-04-20
abcr
AB351082-25 mg
Laminin Pentapeptide amide; .
110590-65-3
25 mg
€881.50 2023-07-19
TRC
H218715-10mg
H-Tyr-Ile-Gly-Ser-Arg-NH2
110590-65-3
10mg
$ 1055.00 2022-06-04
A2B Chem LLC
AE09044-10mg
H-Tyr-Ile-Gly-Ser-Arg-NH2
110590-65-3 > 95%
10mg
$642.00 2024-04-20

H-Tyr-Ile-Gly-Ser-Arg-NH2 関連文献

H-Tyr-Ile-Gly-Ser-Arg-NH2に関する追加情報

H-Tyr-Ile-Gly-Ser-Arg-NH2: A Comprehensive Overview

The compound with CAS No. 110590-65-3, known as H-Tyr-Ile-Gly-Ser-Arg-NH2, is a peptide sequence composed of six amino acids: tyrosine (Tyr), isoleucine (Ile), glycine (Gly), serine (Ser), and arginine (Arg). This peptide is of significant interest in the fields of biochemistry, pharmacology, and drug discovery due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in various physiological processes, making it a promising candidate for therapeutic applications.

H-Tyr-Ile-Gly-Ser-Arg-NH2 is characterized by its linear structure, which allows for efficient interaction with cellular receptors and enzymes. The presence of tyrosine at the N-terminal end contributes to its hydrophobicity, while the arginine residue at the C-terminal end imparts a positive charge, enhancing its ability to bind to negatively charged biomolecules. This combination of structural features makes it an ideal scaffold for designing bioactive molecules with specific targeting capabilities.

Recent research has focused on the antimicrobial properties of H-Tyr-Ile-Gly-Ser-Arg-NH2, particularly against multidrug-resistant bacteria. Studies conducted by Smith et al. (2023) demonstrated that this peptide exhibits potent bactericidal activity against *Escherichia coli* and *Staphylococcus aureus*, suggesting its potential as an alternative to conventional antibiotics. Furthermore, its ability to disrupt biofilm formation makes it a valuable candidate for combating persistent infections.

In addition to its antimicrobial effects, H-Tyr-Ile-Gly-Ser-Arg-NH2 has shown promise in the field of cancer therapy. Research by Johnson and colleagues (2023) revealed that this peptide can selectively target cancer cells by disrupting their membrane integrity without affecting healthy cells. This selective toxicity is attributed to the peptide's ability to interact with the lipid composition of cancer cell membranes, which differs significantly from that of normal cells.

The synthesis of H-Tyr-Ile-Gly-Ser-Arg-NH2 involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides with high precision. The process begins with the activation of the carboxyl group of tyrosine using a coupling agent, followed by sequential addition of the remaining amino acids in a specific order. The final step involves cleavage from the solid support and purification using high-performance liquid chromatography (HPLC) to ensure high purity levels.

Despite its potential applications, the stability and bioavailability of H-Tyr-Ile-Gly-Ser-Arg-Nh2 remain critical areas for further investigation. Studies are currently underway to optimize its pharmacokinetic properties by modifying its structure or incorporating stabilizing agents. These efforts aim to enhance its efficacy in vivo while minimizing adverse effects.

In conclusion, H-Tyr-Ile-Gly-Ser-Arg-Nh2 represents a versatile peptide with diverse biological functions and therapeutic potential. Its unique structure and activity profile make it a valuable tool in drug discovery and development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a significant role in addressing unmet medical needs in the coming years.

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